molecular formula C18H12ClF3N2O2S2 B3008596 2-((2-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-oxoethyl)sulfanyl)-1-pyridiniumolate CAS No. 339016-51-2

2-((2-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-oxoethyl)sulfanyl)-1-pyridiniumolate

Cat. No. B3008596
CAS RN: 339016-51-2
M. Wt: 444.87
InChI Key: OZEDXXPZHCXWPI-UHFFFAOYSA-N
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Description

The compound "2-((2-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-oxoethyl)sulfanyl)-1-pyridiniumolate" is a complex molecule that likely contains a pyridinium core with various substituents including a thienyl group, a trifluoromethyl group, and a chloro group. This structure suggests potential reactivity and interactions due to the presence of electron-withdrawing groups and heteroatoms.

Synthesis Analysis

The synthesis of related thienyl-pyridine compounds has been explored in various studies. For instance, a three-step procedure for synthesizing 3-aryl-2-sulfanylthienopyridines has been developed, which involves the replacement of a halo group with a (sulfanylmethyl)sulfanyl group, followed by treatment with LDA and dehydration with SOCl2 to yield the desired products . Additionally, sulfurization of polymers with elemental sulfur has been used to create structures with thieno[2,3-b]pyridine motifs .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman have been employed to investigate the molecular structure of similar compounds. For example, vibrational wave numbers computed using DFT quantum chemical calculations have been used to assign vibrational bands in the spectra of related molecules . The geometrical parameters obtained from these studies are in agreement with XRD results, providing insights into the molecular conformation and stability .

Chemical Reactions Analysis

The reactivity of pyridine derivatives with sulfanyl groups has been studied, particularly in the context of nucleophilic aromatic substitution (SRN1) reactions. For instance, halogenated pyridines with trifluoromethyl groups have been shown to react with deactivated sulfanions derived from heterocyclic thiols to yield unsymmetrical sulfides . Moreover, transformations under acid catalysis have been observed to lead to unexpected products such as derivatives of thiazolo[3,2-a]pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analyses. The presence of electron-withdrawing groups like trifluoromethyl can influence the electronic properties, as seen in the molecular docking studies suggesting inhibitory activity against certain enzymes . The sulfur-containing compounds also exhibit interesting properties such as electric conductivity and paramagnetism, which are relevant for materials science applications .

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities Review

Research has explored novel synthesis methods for proton pump inhibitors like omeprazole, focusing on pharmaceutical impurities that arise during the synthesis process. Although the specific compound is not directly mentioned, the study highlights the importance of understanding the synthesis and potential impurities of structurally complex chemicals used in pharmaceuticals, providing insights into research and development processes within the pharmaceutical industry (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Developments in Synthesis of Antithrombotic Drugs

The synthesis of antithrombotic drugs like (S)-clopidogrel, which shares a thematic relevance with the chemical structure of interest through the involvement of complex organic synthesis and the targeting of specific pharmacological activities, was reviewed. This research is indicative of the broader efforts in pharmaceutical chemistry to enhance the efficiency and specificity of drug synthesis methods (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

Environmental and Health Impacts of Chemical Compounds

Studies on the environmental fate and health impacts of chemical compounds, including organophosphate esters and per- and polyfluoroalkyl substances (PFASs), suggest a need for comprehensive evaluation of new chemicals for their persistence, bioaccumulation, and potential toxic effects. These insights are crucial for assessing the environmental and health implications of novel chemical entities before their widespread use (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O2S2/c19-13-7-11(18(20,21)22)9-23-14(13)8-12-4-5-16(28-12)15(25)10-27-17-3-1-2-6-24(17)26/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEDXXPZHCXWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SCC(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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